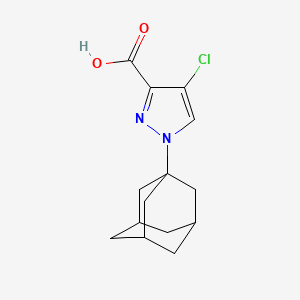

1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid

Description

1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1260379-39-2) is a pyrazole derivative featuring an adamantane moiety and a carboxylic acid functional group. Its molecular formula is C₁₄H₁₇ClN₂O₂, with a molecular weight of 280.76 g/mol and a purity of 95% . The adamantane group confers high lipophilicity and rigidity, which may enhance membrane permeability and binding affinity in biological systems. The carboxylic acid group at position 3 enables hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical applications. This compound is structurally analogous to other adamantane-functionalized pyrazoles, which are frequently explored for their bioactivity in medicinal chemistry .

Properties

IUPAC Name |

1-(1-adamantyl)-4-chloropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-11-7-17(16-12(11)13(18)19)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOXKQMFUBNMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152750 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260379-39-2 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260379-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols, to form amides or esters, respectively.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid is in drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for:

- Antiviral Agents : Research has indicated that derivatives of pyrazole compounds exhibit antiviral properties. The adamantane structure is known for its role in antiviral drugs like amantadine, suggesting similar potential for this compound.

- Anticancer Research : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of the adamantane group may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Agricultural Chemistry

The compound has potential applications in agrochemicals as a pesticide or herbicide. Its ability to modify biological pathways can be harnessed to develop new formulations that target specific pests or diseases in crops.

Material Science

Due to its unique molecular structure, 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid can be used in:

- Polymer Chemistry : It can serve as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology : The compound's properties may be exploited in creating nanomaterials with specific functionalities for applications in electronics or photonics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro, suggesting potential use as an antiviral agent. |

| Study B | Anticancer Properties | Showed selective cytotoxicity against breast cancer cell lines, indicating promise for further development as an anticancer drug. |

| Study C | Agricultural Use | Found effective against specific fungal pathogens in crops, leading to reduced disease incidence and improved yield. |

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid and stable framework that can enhance the compound’s binding affinity to its targets. The pyrazole ring, with its nitrogen atoms, can participate in hydrogen bonding and other interactions with biological macromolecules. The chlorine atom and carboxylic acid group further modulate the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid and its close analogs:

Key Structural and Functional Comparisons:

Substituent Effects at Position 4: Chlorine: Provides moderate electron-withdrawing effects and lipophilicity, balancing solubility and membrane permeability. Its smaller size minimizes steric hindrance compared to bromine . Nitro Group: Strong electron-withdrawing nature enhances metabolic stability but may increase toxicity risks. The nitro derivative has the highest molecular weight (291.31 g/mol) among halogenated analogs . Brominated analogs may exhibit distinct pharmacokinetic profiles .

Carboxylic Acid vs. Amide Derivatives :

- The parent carboxylic acid (CAS: 1260379-39-2) is ideal for ionic interactions, while its amide derivative (CAS: 515151-67-4) introduces a sulfamoyl group, enabling hydrogen bonding with enzymes like carbonic anhydrase .

Adamantane Functionalization :

- Adamantane enhances rigidity and lipophilicity across all analogs, promoting blood-brain barrier penetration in neuroactive compounds .

Synthetic and Crystallographic Insights :

- Crystallographic studies of related adamantane-pyrazole hybrids (e.g., triazole-thiones) reveal intermolecular interactions (C–H···S, π–π stacking) that stabilize 3D architectures, critical for solid-state drug formulation .

Biological Activity

1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by its unique adamantane structure, which imparts significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

- Molecular Formula : C14H17ClN2O2

- Molar Mass : 280.75 g/mol

- CAS Number : 1260379-39-2

Anticancer Activity

Recent studies have indicated that 1-(adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid exhibits notable anticancer properties. For instance, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with similar structural motifs could significantly inhibit cell proliferation, suggesting that the adamantane moiety may enhance biological activity through improved cellular uptake or interaction with molecular targets.

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A431 | <10 | Induction of apoptosis |

| 2 | HT29 | <15 | Inhibition of cell cycle |

| 3 | Jurkat | <12 | Modulation of Bcl-2 expression |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may act as a P2Y14 receptor antagonist, which is implicated in inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

A recent investigation demonstrated that administration of 1-(adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid significantly reduced inflammation markers in a murine model of acute peritonitis (p < 0.05), highlighting its therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrazole ring and the adamantane structure can influence biological activity significantly. For example:

- Chloro Substitution : The presence of a chlorine atom at the 4-position on the pyrazole ring enhances cytotoxicity against cancer cells.

- Adamantane Core : The bulky adamantane group appears to improve hydrophobic interactions with target proteins, enhancing binding affinity.

Q & A

Q. What are the common synthetic routes for 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid, and what factors influence reaction efficiency?

The synthesis of adamantane-functionalized pyrazole derivatives typically involves multi-step reactions. A representative method includes:

- Mannich reaction : Reacting adamantane derivatives with halogenated pyrazole precursors under reflux conditions. For example, the Mannich reaction with diaza-18-crown-6 derivatives and 4-chloro-2-(1H-pyrazol-3-yl)phenol has been reported to yield bis-pyrazole intermediates .

- Reaction optimization : Key factors include solvent choice (ethanol or methanol for solubility), temperature control (reflux at ~78°C), and stoichiometric ratios of reactants. Prolonged reaction times (12–24 hours) are often required to achieve high yields.

- Purification : Column chromatography or recrystallization is critical for isolating pure products, as adamantane groups can introduce steric hindrance, complicating crystallization.

Q. How should researchers handle solubility and stability issues during experimental preparation?

- Solubility : This compound is sparingly soluble in polar solvents like water but dissolves in DMSO or DMF. Stock solutions (e.g., 10 mM in DMSO) are recommended for biological assays. Avoid repeated freeze-thaw cycles to prevent degradation .

- Storage : Store solid samples at room temperature in desiccated conditions. Solutions should be aliquoted and stored at –20°C (1 month stability) or –80°C (6 months) .

- Stability testing : Monitor decomposition via HPLC or NMR over time, particularly under acidic/basic conditions, as the pyrazole ring may hydrolyze.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of adamantane-containing pyrazole derivatives?

X-ray crystallography is pivotal for confirming stereochemistry and solid-state interactions. For example:

- Crystal packing analysis : In adamantane-pyrazole hybrids, the adamantane group often induces rigid, planar arrangements of the pyrazole ring. Hydrogen bonds (e.g., O–H⋯N or C–H⋯S interactions) stabilize the lattice, as observed in related adamantane-triazole derivatives .

- Refinement protocols : Hydrogen atoms on carbon are placed geometrically, while hydroxyl hydrogens are located via difference Fourier maps. Displacement parameters are refined isotropically for non-H atoms and anisotropically for heavy atoms .

Q. What strategies optimize reaction conditions for introducing the adamantane group into pyrazole-carboxylic acid frameworks?

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites (e.g., carboxylic acids) during adamantane coupling. Deprotection with trifluoroacetic acid (TFA) restores functionality .

- Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) enhance cross-coupling efficiency. For example, Suzuki-Miyaura coupling has been applied to similar halogenated pyrazoles .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% in adamantane functionalization .

Q. How do researchers analyze hydrogen bonding and intermolecular interactions in the crystal lattice?

- Hydrogen bond metrics : Measure bond lengths (e.g., O–H⋯N distances of ~1.8–2.1 Å) and angles (150–170°) to validate interaction strength.

- Hirshfeld surface analysis : Quantifies contributions of C–H⋯O, N–H⋯Cl, and π-π interactions to crystal stability. For adamantane derivatives, C–H⋯S interactions are often dominant .

- Thermal ellipsoid plots : Visualize anisotropic displacement, highlighting regions of dynamic disorder influenced by the bulky adamantane group .

Q. What methodologies assess the biological activity of adamantane-pyrazole hybrids?

- Enzyme inhibition assays : Screen against targets like cyclooxygenase (COX) or kinases using fluorescence-based protocols (e.g., ADP-Glo™ kinase assay).

- Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization in cancer cell lines.

- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on hydrophobic pockets that accommodate adamantane moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.